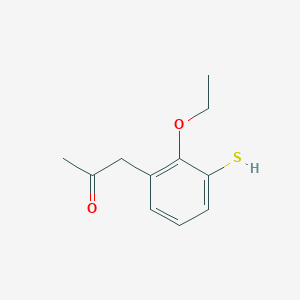

1-(2-Ethoxy-3-mercaptophenyl)propan-2-one

Description

Table 1: Compound Identity

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(2-Ethoxy-3-mercaptophenyl)propan-2-one |

| Molecular Formula | C₁₁H₁₄O₂S |

| Molecular Weight | 210.29 g/mol |

| Canonical SMILES | CCOC1=C(C=CC=C1S)CC(=O)C |

| InChI Key | MWDNJGGQNPYZHS-UHFFFAOYSA-N |

The study of organosulfur compounds is a vast and dynamic field within organic chemistry, recognized for the unique properties and reactivities that the sulfur atom imparts to a molecule. nih.gov Thiols, or mercaptans (R-SH), are a fundamental class of organosulfur compounds, analogous to alcohols. masterorganicchemistry.com The thiol group in this compound is attached to an aromatic ring, which influences its acidity and nucleophilicity. Aromatic thiols are generally more acidic than their aliphatic counterparts due to the resonance stabilization of the corresponding thiophenolate anion. The sulfur atom in thiols is also susceptible to oxidation, which can lead to the formation of disulfides, sulfoxides, or sulfonic acids, depending on the reaction conditions. masterorganicchemistry.com

The propanone moiety (a ketone) is another key feature of this molecule. The carbonyl group (C=O) of the ketone is a site of significant reactivity, particularly for nucleophilic addition reactions. byjus.com The presence of alpha-hydrogens (on the carbon adjacent to the carbonyl group) also allows for reactions such as enolate formation, which is a cornerstone of many carbon-carbon bond-forming reactions in organic synthesis. learncbse.in The combination of the mercapto and propanone functionalities within the same molecule suggests a rich and varied chemical reactivity.

While specific documented applications of this compound are not extensively reported in the current literature, its structure suggests significant potential as a versatile building block in organic synthesis. The multifunctionality of the molecule allows for a range of selective chemical transformations.

The mercapto group can serve as a potent nucleophile in its thiolate form, enabling reactions such as alkylation to form thioethers or addition to electrophilic double bonds (thio-Michael addition). nih.gov Its capacity to be oxidized to a disulfide linkage is a key reaction in the formation of more complex molecular architectures. masterorganicchemistry.com

The ketone functionality can undergo a wide array of transformations. Reduction of the carbonyl group would yield a secondary alcohol, while reactions with Grignard or organolithium reagents could be employed to introduce new carbon substituents. Furthermore, the ketone can be a precursor for the synthesis of various heterocyclic compounds.

The aromatic ring itself can undergo electrophilic aromatic substitution, although the directing effects of the existing ethoxy and mercapto groups would need to be considered. The interplay of these functional groups provides a platform for the synthesis of a diverse range of derivatives. For instance, the mercapto group could be protected while transformations are carried out at the ketone, or vice versa, allowing for a stepwise and controlled synthetic strategy.

Table 2: Potential Chemical Transformations

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| Mercapto (-SH) | Oxidation | Disulfide, Sulfoxide (B87167), Sulfonic Acid |

| Mercapto (-SH) | Alkylation | Thioether |

| Carbonyl (C=O) | Reduction | Secondary Alcohol |

| Carbonyl (C=O) | Nucleophilic Addition | Tertiary Alcohol |

A comprehensive review of the scientific literature reveals a notable gap in the research specifically focused on this compound. While the broader classes of organosulfur compounds and aromatic ketones are well-studied, this particular molecule appears to be an underexplored area of chemical space.

The lack of dedicated research presents an opportunity for future investigations. Key areas for potential research include:

Development of Synthetic Routes: Establishing efficient and scalable methods for the synthesis of this compound would be the first crucial step to enable further studies.

Exploration of Reactivity: A systematic investigation of the reactivity of its different functional groups would provide valuable insights for its application as a synthetic intermediate.

Biological Activity Screening: Many organosulfur compounds and ketone-containing molecules exhibit interesting biological activities. mdpi.com Screening this compound and its derivatives for potential pharmacological properties could be a fruitful avenue of research. The thiol group, in particular, is known to interact with biological macromolecules, suggesting potential for applications in medicinal chemistry. creative-proteomics.com

Structure

3D Structure

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

1-(2-ethoxy-3-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C11H14O2S/c1-3-13-11-9(7-8(2)12)5-4-6-10(11)14/h4-6,14H,3,7H2,1-2H3 |

InChI Key |

UPXJLEPRAOXMJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC=C1S)CC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Ethoxy 3 Mercaptophenyl Propan 2 One and Analogues

Established Synthetic Routes and Strategies

Plausible synthetic routes for 1-(2-Ethoxy-3-mercaptophenyl)propan-2-one and its analogues are predicated on fundamental organic transformations. These routes typically involve the initial formation of a suitably substituted benzaldehyde (B42025) intermediate, which is then converted to the final ketone.

Condensation Reactions for Core Skeleton Formation

Condensation reactions are pivotal in forming the carbon skeleton of the target molecule and its precursors. A key intermediate for the synthesis is a substituted benzaldehyde, such as 2-ethoxy-3-mercaptobenzaldehyde. The initial steps would likely involve the preparation of 2-ethoxybenzaldehyde. A common starting material for this is salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). The ethoxy group can be introduced via a Williamson ether synthesis, which is a classic condensation reaction between an alkoxide and an organohalide.

A proposed multi-step synthesis to form the core skeleton would be:

Protection and Etherification : Salicylaldehyde's phenolic hydroxyl group is deprotonated with a base (e.g., sodium hydroxide) to form a phenoxide, which then undergoes nucleophilic substitution with an ethylating agent like ethyl bromide or diethyl sulfate (B86663) to form 2-ethoxybenzaldehyde.

Directed ortho-Metalation (DoM) : Introducing the mercapto group at the 3-position is challenging due to the directing effects of the existing substituents. A powerful strategy to overcome this is Directed ortho-Metalation (DoM). The ethoxy group can act as a directed metalation group (DMG), guiding a strong base like n-butyllithium or sec-butyllithium (B1581126) to deprotonate the aromatic ring at the adjacent (ortho) position, which is the C-3 position.

Sulfenylation : The resulting aryllithium intermediate is then quenched with an electrophilic sulfur source. A common reagent for this is elemental sulfur (S₈), followed by a reductive workup to yield the thiol.

An alternative to direct sulfenylation after lithiation involves trapping the aryllithium with a disulfide, such as dimethyl disulfide (DMDS), to form a methyl sulfide, which can be subsequently demethylated if necessary.

Nucleophilic Substitution Approaches for Functionalization

Once the 2-ethoxy-3-mercaptobenzaldehyde core is synthesized, the propan-2-one side chain can be introduced through reactions involving nucleophilic attack on the aldehyde's carbonyl group.

A common and effective method involves a two-step sequence:

Grignard Reaction : The benzaldehyde derivative is reacted with a methylmagnesium halide (e.g., methylmagnesium bromide, CH₃MgBr). This is a nucleophilic addition where the methyl anion from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a secondary alcohol, 1-(2-ethoxy-3-mercaptophenyl)propan-2-ol, after an acidic workup.

Oxidation : The resulting secondary alcohol is then oxidized to the desired ketone, this compound. A variety of oxidizing agents can be used for this transformation, such as pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions, which are known for their mildness and high yields.

The following table summarizes the key transformations in this proposed established route:

| Step | Reaction Type | Reactants | Key Reagents | Product |

| 1 | Williamson Ether Synthesis | Salicylaldehyde, Ethyl Bromide | NaOH or K₂CO₃ | 2-Ethoxybenzaldehyde |

| 2 | Directed ortho-Metalation | 2-Ethoxybenzaldehyde | sec-BuLi, TMEDA | 2-Ethoxy-3-lithiobenzaldehyde |

| 3 | Sulfenylation | 2-Ethoxy-3-lithiobenzaldehyde | S₈, then H₃O⁺ | 2-Ethoxy-3-mercaptobenzaldehyde |

| 4 | Grignard Addition | 2-Ethoxy-3-mercaptobenzaldehyde | CH₃MgBr, then H₃O⁺ | 1-(2-Ethoxy-3-mercaptophenyl)propan-2-ol |

| 5 | Oxidation | 1-(2-Ethoxy-3-mercaptophenyl)propan-2-ol | PCC or (COCl)₂, DMSO, Et₃N | This compound |

Development of Novel Synthetic Pathways

Recent advancements in synthetic chemistry focus on improving efficiency, reducing waste, and simplifying procedures. These principles are driving the development of novel pathways for complex molecules like this compound.

One-Pot and Multicomponent Synthesis

One-pot and multicomponent reactions (MCRs) are highly desirable as they combine multiple reaction steps into a single operation without isolating intermediates, saving time, reagents, and reducing waste. For the synthesis of analogues like β-aryl-β-mercaptoketones, one-pot, three-component reactions have been developed. researchgate.net

A potential multicomponent strategy for this compound could involve the reaction of 2-ethoxybenzaldehyde, a source of the propan-2-one enolate (like acetone), and a thiol in the presence of a suitable catalyst. However, this would yield an isomer. A more direct, albeit hypothetical, MCR for the target molecule would be challenging to design but represents a frontier in synthetic methodology.

A more feasible one-pot approach for an analogue involves the zirconium chloride-catalyzed reaction of an aryl aldehyde, an enolizable ketone, and a thiol. researchgate.net This methodology efficiently produces β-aryl-β-mercaptoketones in high yields. researchgate.net

Table of Catalyst Screening for a Model Three-Component Reaction researchgate.net

| Entry | Catalyst (mol%) | Time (h) | Yield (%) |

| 1 | ZrCl₄ (40) | 2.5 | 92 |

| 2 | InCl₃ (40) | 5.0 | 75 |

| 3 | BiCl₃ (40) | 5.0 | 60 |

| 4 | ZnCl₂ (40) | 6.0 | 40 |

| 5 | FeCl₃ (40) | 6.0 | 35 |

| 6 | No Catalyst | 24 | No reaction |

Data based on the reaction of acetophenone, benzaldehyde, and thiophenol as a model system.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to make chemical synthesis more environmentally friendly. For a multi-step synthesis of this compound, several green approaches can be incorporated:

Use of Greener Solvents : Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or ionic liquids where possible. For instance, the synthesis of some sulfur-containing heterocycles has been successfully carried out in water or ionic liquids. mdpi.com

Catalysis : Employing catalysts to enhance reaction efficiency and reduce energy consumption. The use of recyclable, heterogeneous catalysts, such as Amberlyst-15 for the synthesis of flavoring ketones, is a good example of a green approach. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are inherently more atom-economical. researchgate.net

Renewable Feedstocks : While not directly applicable to this specific molecule without significant research, a broader green chemistry goal is to use renewable starting materials.

An example of a green procedure is the air oxidation of thiols to disulfides, which can be a side reaction but also a targeted transformation, accelerated by ultrasound in environmentally benign solvents. rsc.org

Optimization of Reaction Conditions and Yields

Williamson Ether Synthesis : The choice of base, solvent, and temperature can significantly impact the yield of 2-ethoxybenzaldehyde. Phase-transfer catalysts can be employed to improve the reaction rate and yield in a two-phase system.

Directed ortho-Metalation : The success of this step is highly dependent on the choice of organolithium reagent, temperature, and the presence of coordinating ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA), which can break up alkyllithium aggregates and accelerate the reaction. harvard.edu

Grignard Reaction : To maximize the yield of the secondary alcohol and minimize side products, it is essential to use anhydrous solvents and control the temperature, often performing the reaction at low temperatures (e.g., 0 °C). The slow addition of the Grignard reagent to the aldehyde is also a common practice.

Oxidation : The choice of oxidizing agent is critical to avoid over-oxidation to a carboxylic acid or other side reactions. The reaction conditions, such as temperature and reaction time, must be carefully monitored.

Table of Optimization Parameters for a Generic Grignard Reaction

| Parameter | Condition | Rationale |

| Solvent | Anhydrous diethyl ether or THF | Grignard reagents react with protic solvents. |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |

| Reagent Ratio | Slight excess of Grignard reagent | Ensures complete conversion of the aldehyde. |

| Addition Rate | Slow, dropwise addition | Manages the exothermic nature of the reaction. |

Chemical Reactivity and Transformations of 1 2 Ethoxy 3 Mercaptophenyl Propan 2 One

Reactivity of the Propan-2-one Moiety

The propan-2-one substituent introduces a carbonyl group, a site of significant electrophilicity at the carbonyl carbon and nucleophilicity at the adjacent alpha-carbon upon enolization. This dual reactivity is a cornerstone of ketone chemistry.

The electrophilic carbon atom of the carbonyl group in 1-(2-Ethoxy-3-mercaptophenyl)propan-2-one is susceptible to attack by a wide array of nucleophiles. These addition reactions are characteristic of ketones and can lead to a variety of derivatives. Common transformations include the formation of imines and enamines through condensation with primary and secondary amines, respectively, and the production of alkenes via the Wittig reaction with phosphorus ylides.

Another important class of reactions is condensation with activated methylene (B1212753) compounds, such as in the Knoevenagel condensation, or with other carbonyl compounds in the aldol (B89426) condensation, which can proceed under either acidic or basic conditions to form β-hydroxy ketones or α,β-unsaturated ketones.

Table 1: Examples of Carbonyl Condensation Reactions

| Reaction Name | Nucleophile | Product Type |

|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CR₂) | Alkene |

| Aldol Condensation | Enolate | β-Hydroxy Ketone |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Product |

The presence of protons on the carbon atom adjacent to the carbonyl group (the α-carbon) allows for the formation of an enol or enolate intermediate. This process, known as enolization, is a key step in many reactions of ketones. The resulting enolate is a powerful nucleophile, enabling functionalization at the α-position.

For this compound, the methyl group of the propan-2-one moiety is CH-acidic and can be deprotonated by a base to form a nucleophile. nih.gov This nucleophile can then attack an electrophile, such as an alkyl halide, in an alkylation reaction to form a new carbon-carbon bond. This reactivity is fundamental to building more complex molecular architectures from the parent ketone.

The carbonyl group of the propan-2-one moiety can be readily reduced to a secondary alcohol, yielding 1-(2-ethoxy-3-mercaptophenyl)propan-2-ol. This transformation is typically achieved using metal hydride reducing agents. chemguide.co.uk Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.comsmolecule.com

Sodium borohydride is a milder reducing agent that is often used in alcoholic solvents like methanol (B129727) or ethanol. libretexts.org Lithium aluminum hydride is a much more powerful reducing agent and must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran, as it reacts violently with water and alcohols. chemguide.co.uk The reduction of a ketone results in the formation of a secondary alcohol, which contains a -CHOH group. libretexts.org In some biological contexts, the reduction of a ketone to an alcohol can render a molecule inactive, highlighting the importance of this functional group for certain biological activities. nih.gov

Table 2: Common Reagents for Ketone Reduction

| Reducing Agent | Formula | Typical Solvent(s) | Reactivity |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol, Water | Mild |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl Ether, THF (anhydrous) | Strong |

Reactivity of the Thiol Group

The thiol (-SH) group, also known as a mercapto group, is the sulfur analog of an alcohol and confers a distinct set of reactive properties to the molecule. wikipedia.org Thiols are generally more acidic than their corresponding alcohols and the resulting thiolate anion is a potent nucleophile. wikipedia.org

The sulfur atom in the thiol group exists in a low oxidation state and is easily oxidized. Depending on the strength of the oxidizing agent and the reaction conditions, a range of oxidation products can be obtained.

Mild oxidizing agents, such as iodine (I₂) or bromine (Br₂), typically convert thiols to disulfides (R-S-S-R). wikipedia.orgresearchgate.net This reaction involves the formation of a new sulfur-sulfur bond, linking two molecules of the parent thiol. Stronger oxidizing agents can further oxidize the sulfur atom. Reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can oxidize the thiol first to a sulfoxide (B87167) (R-SO-R') and then to a sulfone (R-SO₂-R'). smolecule.comsmolecule.com The controlled oxidation to a specific state can be challenging but allows for the synthesis of a variety of sulfur-containing derivatives. The oxidation of thiols in the atmosphere can ultimately lead to the formation of sulfur dioxide (SO₂). nih.gov

Table 3: Oxidation Products of Thiols

| Product | Oxidizing Agent(s) | Sulfur Oxidation State |

|---|---|---|

| Disulfide (R-S-S-R) | Iodine (I₂), Bromine (Br₂) | -1 |

| Sulfoxide (R-SO-R') | Hydrogen Peroxide (H₂O₂), m-CPBA | 0 |

| Sulfone (R-SO₂-R') | Stronger H₂O₂, Potassium Permanganate | +2 |

| Sulfonic Acid (R-SO₃H) | Potassium Permanganate | +4 |

The thiol-ene reaction is a highly efficient and versatile transformation that involves the addition of a thiol group across a carbon-carbon double bond (an alkene or 'ene'). wikipedia.org This reaction can be initiated by radicals (e.g., using a photoinitiator and UV light) or by nucleophilic catalysis and is considered a prime example of "click chemistry" due to its high yields, stereoselectivity, rapid rate, and tolerance of various functional groups. wikipedia.orgillinois.edu

The radical-mediated thiol-ene reaction proceeds via an anti-Markovnikov addition, where the sulfur atom adds to the less substituted carbon of the double bond. wikipedia.orgillinois.edu This regioselectivity is a key feature of the reaction. The process is initiated by the formation of a thiyl radical, which then propagates in a chain reaction mechanism. illinois.edu

This reaction is widely used in materials science and polymer chemistry for surface patterning, dendrimer synthesis, and the formation of cross-linked polymer networks. wikipedia.orgillinois.edursc.org The thiol group of this compound is thus a handle for covalently attaching the molecule to surfaces or incorporating it into polymer structures that contain alkene functionalities. researchgate.net

Formation of Thioethers and Heterocyclic Ring Systems

The presence of a mercapto group (-SH) on the aromatic ring of this compound makes it a versatile precursor for the synthesis of various sulfur-containing compounds, including thioethers and heterocyclic systems. The nucleophilic nature of the thiol group is central to these transformations.

Thioether Formation:

The thiol group of this compound can readily undergo S-alkylation upon reaction with alkyl halides or other electrophilic reagents to form thioethers (sulfides). This reaction, analogous to the Williamson ether synthesis, typically proceeds via an SN2 mechanism where the thiolate anion, formed by deprotonation of the thiol with a base, acts as a potent nucleophile. masterorganicchemistry.com The choice of base and solvent is crucial for the efficiency of this transformation.

A general scheme for the formation of thioethers from this compound is presented below:

Reaction Scheme:

this compound + R-X + Base → 1-(2-Ethoxy-3-(alkylthio)phenyl)propan-2-one + HX + Base salt

Where R-X is an alkyl halide.

The reactivity of the alkyl halide (R-X) generally follows the order I > Br > Cl. Primary alkyl halides are most effective for SN2 reactions, while secondary and tertiary halides may lead to elimination byproducts. masterorganicchemistry.com

| Reagent | Product | Reaction Conditions |

| Methyl iodide (CH₃I) | 1-(2-Ethoxy-3-(methylthio)phenyl)propan-2-one | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) |

| Ethyl bromide (CH₃CH₂Br) | 1-(2-Ethoxy-3-(ethylthio)phenyl)propan-2-one | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) |

| Benzyl chloride (C₆H₅CH₂Cl) | 1-(3-(Benzylthio)-2-ethoxyphenyl)propan-2-one | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) |

Heterocyclic Ring System Formation:

The juxtaposition of the mercapto and the propan-2-one moieties in this compound provides a scaffold for the synthesis of various sulfur-containing heterocyclic compounds. Intramolecular cyclization reactions can be induced under appropriate conditions.

One prominent possibility is the formation of a benzothiazole (B30560) ring system. The reaction of an o-aminothiophenol with a ketone is a common route to 2-substituted benzothiazoles. mdpi.com While the target molecule lacks an amino group, the presence of the ketone and thiol in a 1,2-relationship on the benzene (B151609) ring could potentially lead to cyclization reactions under specific oxidative or acidic conditions to form substituted benzothiazole derivatives. For instance, reaction with an amine source under oxidative conditions could lead to the formation of a seven-membered ring fused with the benzene ring.

Another possibility is the synthesis of thianaphthene (B1666688) (benzothiophene) derivatives. Intramolecular cyclization of mercaptophenyl ketones can lead to the formation of thianaphthenes, often under acidic conditions which promote cyclization followed by dehydration.

| Reagent/Condition | Potential Heterocyclic Product |

| Amine source (e.g., NH₃, R-NH₂) + Oxidizing agent | Substituted dibenzothiazepine derivative |

| Strong acid (e.g., H₂SO₄, PPA) + Heat | Substituted thianaphthene (benzothiophene) derivative |

Reactivity of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) attached to the aromatic ring is an ether linkage. Its reactivity is largely characterized by cleavage under harsh acidic conditions.

Ether Cleavage Reactions

Aryl ethers are generally stable, but the C-O bond can be cleaved under forcing conditions with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.

In the case of this compound, the cleavage of the ethoxy group would result in a phenol (B47542) and an ethyl halide. The reaction is an example of a nucleophilic substitution. Due to the strength of the aryl C-O bond, the cleavage occurs at the ethyl-oxygen bond. libretexts.org

Reaction Scheme:

this compound + HX → 1-(2-Hydroxy-3-mercaptophenyl)propan-2-one + CH₃CH₂X

Where X = Br, I.

| Reagent | Products | Reaction Conditions |

| Hydrobromic acid (HBr) | 1-(2-Hydroxy-3-mercaptophenyl)propan-2-one and Ethyl bromide | High temperature |

| Hydroiodic acid (HI) | 1-(2-Hydroxy-3-mercaptophenyl)propan-2-one and Ethyl iodide | High temperature |

Substitution Reactions Involving the Alkoxy Group

Direct nucleophilic substitution of the ethoxy group on an aromatic ring is generally not feasible under standard SNAr conditions. The alkoxy group is a poor leaving group, and the benzene ring is electron-rich, which disfavors nucleophilic attack. libretexts.org However, with the advent of modern cross-coupling reactions, the C-O bond of aryl ethers can be activated for substitution, as will be discussed in section 3.4.2.

Aromatic Ring Functionalization

The benzene ring of this compound can undergo functionalization through various reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. The directing effect of a substituent is determined by its ability to donate or withdraw electron density from the ring through inductive and resonance effects. byjus.com

The three substituents on the ring are:

Ethoxy group (-OCH₂CH₃): This is an activating group and an ortho-, para-director due to the lone pairs on the oxygen atom that can be delocalized into the ring through resonance. byjus.comlibretexts.org

Mercapto group (-SH): Similar to the hydroxyl group, the mercapto group is also an activating group and an ortho-, para-director. nih.gov

Propan-2-one group (-CH₂COCH₃): This group is deactivating and a meta-director due to the electron-withdrawing nature of the carbonyl group. byjus.com

Given the positions of the existing substituents, the potential sites for electrophilic substitution are C4, C5, and C6. The C4 position is para to the ethoxy group and ortho to the mercapto group, making it a highly activated position. The C6 position is ortho to the ethoxy group. The C5 position is meta to both the ethoxy and mercapto groups, and ortho to the propan-2-one group, making it the least likely site for substitution. Steric hindrance from the existing substituents will also play a role in determining the final product distribution.

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 1-(2-Ethoxy-3-mercapto-4-nitrophenyl)propan-2-one and 1-(2-Ethoxy-3-mercapto-6-nitrophenyl)propan-2-one |

| Halogenation | Br₂/FeBr₃ | 1-(4-Bromo-2-ethoxy-3-mercaptophenyl)propan-2-one and 1-(6-Bromo-2-ethoxy-3-mercaptophenyl)propan-2-one |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(4-Acyl-2-ethoxy-3-mercaptophenyl)propan-2-one and 1-(6-Acyl-2-ethoxy-3-mercaptophenyl)propan-2-one |

Metal-Catalyzed Cross-Coupling Reactions

The aromatic ring of this compound can also be functionalized through metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactions involving the C-S bond: While less common than C-halogen bonds, C-S bonds in aryl thioethers can participate in cross-coupling reactions. For instance, desulfitative cross-coupling reactions have been developed. nih.gov

Reactions involving the C-O bond: The C-O bond of the ethoxy group is generally unreactive in traditional palladium-catalyzed cross-coupling reactions. However, nickel-based catalysts have been shown to be effective in activating the C-O bonds of aryl ethers for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. acs.orgacs.org

Reactions involving C-H activation: Direct C-H activation of the aromatic ring is a powerful tool for functionalization. The positions on the ring that are most susceptible to C-H activation would be influenced by the electronic and steric properties of the existing substituents.

| Coupling Reaction | Coupling Partner | Catalyst | Potential Product |

| Suzuki-Miyaura Coupling (of the corresponding aryl halide/triflate) | Arylboronic acid | Pd catalyst | Biaryl derivative |

| Sonogashira Coupling (of the corresponding aryl halide/triflate) | Terminal alkyne | Pd/Cu catalyst | Arylalkyne derivative |

| Heck Reaction (of the corresponding aryl halide/triflate) | Alkene | Pd catalyst | Substituted alkene |

| Buchwald-Hartwig Amination (of the corresponding aryl halide/triflate) | Amine | Pd catalyst | Arylamine derivative |

Intramolecular Cyclizations and Rearrangements of this compound

The unique structural arrangement of this compound, featuring a nucleophilic thiol (-SH) group and an electrophilic ketone (C=O) group in proximity on a benzene ring, provides a fertile ground for intramolecular reactions. These transformations are primarily driven by the propensity of the thiol group to interact with the carbonyl carbon, leading to the formation of new heterocyclic ring systems. Such cyclization reactions are a cornerstone in the synthesis of various sulfur-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science.

The principal intramolecular transformation anticipated for this compound is a cyclodehydration reaction. This process involves the nucleophilic attack of the sulfur atom of the mercapto group onto the carbonyl carbon of the propan-2-one side chain. This initial step forms a transient hemi-thioacetal intermediate. Subsequent dehydration, typically facilitated by acid catalysis, leads to the formation of a stable, five-membered heterocyclic ring fused to the benzene core. This results in the formation of a benzothiophene (B83047) derivative.

The reaction is mechanistically analogous to the Fischer indole (B1671886) synthesis or the Paal-Knorr furan (B31954) synthesis, where a nucleophile within the molecule attacks a carbonyl group, followed by dehydration to yield a stable aromatic heterocycle. The presence of the ethoxy group at the 2-position of the phenyl ring is expected to influence the electronic properties of the aromatic system but is not predicted to directly participate in the cyclization itself. However, its steric bulk may influence the conformation of the side chain and, consequently, the kinetics of the cyclization.

While specific studies on the intramolecular cyclization of this compound are not extensively documented in publicly available literature, the reactivity of analogous o-mercaptophenyl ketones provides a strong basis for predicting its chemical behavior. Research on related compounds, such as 1-(2-mercaptophenyl) ketones, has demonstrated their utility as precursors for benzothiophene synthesis through similar intramolecular cyclization pathways. nih.govacs.org These reactions often proceed under thermal conditions or in the presence of an acid or a metal catalyst to facilitate the dehydration step. nih.gov

For instance, the cyclization of 1-(2-mercaptophenyl)-2-yn-1-ols, which are readily derived from the corresponding 1-(2-mercaptophenyl) ketones, has been shown to produce a variety of substituted benzothiophenes in good to excellent yields. nih.govacs.org These transformations underscore the feasibility of the thiol-carbonyl intramolecular reaction as a robust method for constructing the benzothiophene core.

The table below summarizes the outcomes of intramolecular cyclization reactions for compounds structurally related to this compound, illustrating the expected product types and the conditions that promote such transformations.

| Substrate | Reaction Conditions | Product | Yield (%) |

| 1-(2-mercaptophenyl)-2-yn-1-ol | PdI2, KI, MeCN, 80-100 °C | (E)-2-(1-alkenyl)benzothiophene | 55-82 |

| 1-(2-mercaptophenyl)-2-yn-1-ol | AIBN, Alcoholic media, 80-100 °C | 2-alkoxymethylbenzothiophene | 49-98 |

This table presents data from analogous reactions to illustrate the potential cyclization pathways of this compound. Data sourced from studies on 1-(2-mercaptophenyl)-2-yn-1-ols. nih.govacs.org

In addition to the formation of benzothiophenes, other rearrangement pathways, although less probable, could be envisaged under specific conditions. For example, under strongly acidic conditions and high temperatures, rearrangements of the carbon skeleton prior to or following cyclization could potentially occur, leading to isomeric benzothiophene structures or other sulfur-containing heterocycles. However, the formation of the thermodynamically stable, five-membered benzothiophene ring is expected to be the predominant pathway.

The study of such intramolecular cyclizations is of significant academic and industrial interest, as it provides a direct route to valuable heterocyclic compounds from readily accessible starting materials. Further research into the specific reactivity of this compound would be valuable to fully elucidate its chemical transformations and the potential applications of its cyclized products.

Mechanistic Investigations of Reactions Involving 1 2 Ethoxy 3 Mercaptophenyl Propan 2 One

Reaction Pathway Elucidation

The elucidation of reaction pathways for 1-(2-Ethoxy-3-mercaptophenyl)propan-2-one would involve a systematic investigation into the sequence of bond-breaking and bond-forming events that occur as it transforms into a product. This would typically be achieved through a combination of computational modeling and experimental techniques. Theoretical calculations, such as Density Functional Theory (DFT), would be employed to map out the potential energy surface of a given reaction, identifying the most energetically favorable routes from reactant to product. Experimental approaches would include the use of isotopic labeling to track the fate of specific atoms throughout the reaction, and the analysis of reaction outcomes under various conditions (e.g., changes in temperature, pressure, catalyst, or solvent) to infer the operative mechanism.

Transition State Analysis

A crucial aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. For reactions involving this compound, transition state analysis would focus on determining the geometry and energetic properties of these fleeting structures. Spectroscopic techniques, although challenging due to the short-lived nature of transition states, could potentially be used. More commonly, computational methods are used to calculate the structure and energy of the transition state. This information is vital for understanding the reaction's activation energy and for predicting how changes in the reactant's structure might affect the reaction rate.

Kinetic and Thermodynamic Studies

Kinetic studies would be essential to quantify the rate at which this compound reacts under specific conditions. Such studies would involve monitoring the concentration of the reactant or product over time to determine the reaction order, rate constant, and activation energy. This data provides invaluable insights into the factors that control the speed of the reaction.

A hypothetical data table for a kinetic study might look like this:

| Experiment | Initial [Reactant] (M) | Initial [Catalyst] (M) | Temperature (K) | Observed Rate (M/s) |

| 1 | 0.1 | 0.01 | 298 | Data Not Available |

| 2 | 0.2 | 0.01 | 298 | Data Not Available |

| 3 | 0.1 | 0.02 | 298 | Data Not Available |

| 4 | 0.1 | 0.01 | 308 | Data Not Available |

Identification and Characterization of Reaction Intermediates

Reactions often proceed through one or more transient species known as reaction intermediates. For reactions of this compound, the identification and characterization of these intermediates would be key to fully understanding the reaction mechanism. Techniques such as spectroscopy (NMR, IR, UV-Vis) under conditions that allow for the accumulation of the intermediate, or trapping experiments where the intermediate reacts with another molecule to form a stable, identifiable product, would be employed. Computational studies would also play a role in predicting the structure and stability of potential intermediates.

Advanced Spectroscopic and Structural Elucidation Studies on 1 2 Ethoxy 3 Mercaptophenyl Propan 2 One

Conformational Analysis via Dynamic NMR Spectroscopy

No published studies on the conformational analysis of 1-(2-Ethoxy-3-mercaptophenyl)propan-2-one using dynamic NMR spectroscopy are available.

Tautomeric Equilibria Investigations

No research investigating the tautomeric equilibria of this compound has been found in the public domain.

X-ray Crystallography of Derivatives for Bond Length and Angle Analysis

There are no published crystal structures for this compound or its derivatives from which bond lengths and angles can be analyzed.

Chiroptical Spectroscopy for Stereochemical Insights (if chiral derivatives are relevant)

No studies on the chiroptical properties of chiral derivatives of this compound are available in the scientific literature.

Theoretical and Computational Chemistry of 1 2 Ethoxy 3 Mercaptophenyl Propan 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For 1-(2-Ethoxy-3-mercaptophenyl)propan-2-one, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), can elucidate the distribution of electrons and identify regions of electrophilic and nucleophilic reactivity.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich areas (typically colored red), which are susceptible to electrophilic attack, and electron-deficient areas (colored blue), which are prone to nucleophilic attack. For this compound, the oxygen of the carbonyl group and the sulfur of the mercapto group are expected to be electron-rich centers.

Reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. mdpi.com These descriptors provide a quantitative measure of the molecule's reactivity, helping to predict its behavior in chemical reactions. mdpi.com

Hypothetical DFT-Calculated Electronic Properties

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Electronegativity (χ) | 3.85 eV | Measures the power of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |

Molecular Dynamics Simulations for Conformational Landscapes

The presence of rotatable single bonds, specifically in the ethoxy and mercaptopropanone side chains, grants this compound significant conformational flexibility. Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of such molecules over time. nih.gov

By simulating the motion of atoms under a defined force field (e.g., AMBER, CHARMM), MD can map the potential energy surface and identify low-energy, stable conformers. These simulations can reveal the preferred spatial arrangements of the ethoxy and mercapto groups relative to the phenyl ring and each other. Understanding the accessible conformations is crucial as the molecule's shape dictates its interaction with other molecules, such as biological receptors or catalysts. MD simulations can track key dihedral angles to characterize the rotational freedom and identify the most populated conformational states.

Potential Stable Conformers and Relative Energies (Illustrative)

| Conformer ID | Dihedral Angle (C-C-O-C) | Dihedral Angle (C-C-S-H) | Relative Energy (kJ/mol) | Population (%) |

|---|---|---|---|---|

| Conf-1 | ~180° (anti) | ~60° (gauche) | 0.0 | 65% |

| Conf-2 | ~60° (gauche) | ~180° (anti) | 3.5 | 20% |

| Conf-3 | ~180° (anti) | ~-60° (gauche) | 5.0 | 10% |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity or other properties of chemical compounds based on their molecular descriptors. researchgate.net For this compound, a QSRR model could be developed to predict a specific type of reactivity, such as its antioxidant capacity or its rate of reaction in a particular chemical transformation.

To build a QSRR model, a dataset of structurally related compounds with known reactivity values is required. nih.gov Various molecular descriptors for each compound, including constitutional, topological, geometrical, and electronic descriptors, are calculated. nih.gov These can range from simple properties like molecular weight to complex quantum chemical parameters. Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are then used to establish a mathematical relationship between the descriptors and the observed reactivity. nih.govnih.gov Such a model could predict the reactivity of this compound based on its unique combination of descriptors.

Hypothetical Molecular Descriptors for a QSRR Model

| Descriptor Type | Descriptor Name | Calculated Value (Illustrative) | Relevance |

|---|---|---|---|

| Electronic | Dipole Moment | 3.2 D | Reflects molecular polarity and intermolecular interactions. |

| Topological | Wiener Index | 854 | Describes molecular branching and compactness. |

| Constitutional | Molecular Weight | 226.3 g/mol | Basic property influencing physical and transport characteristics. |

| Geometrical | Solvent Accessible Surface Area | 350 Ų | Represents the molecular surface available for interaction. |

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and analysis.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. arxiv.org These predictions help in the assignment of experimental NMR spectra. For this compound, calculations would predict distinct signals for the aromatic protons, the ethoxy group protons (a quartet and a triplet), the methylene (B1212753) protons of the propanone chain, the methyl protons of the ketone, and the mercapto proton.

IR Spectroscopy: The vibrational frequencies corresponding to infrared (IR) absorption can be computed through frequency calculations at the optimized molecular geometry. computabio.com The predicted IR spectrum would show characteristic peaks for the C=O stretch of the ketone, C-S stretching of the mercaptan, C-O stretching of the ether, S-H stretching, and various C-H and aromatic C=C stretching and bending modes. These calculations often include a scaling factor to better match experimental data. arxiv.org

Predicted Spectroscopic Data (Illustrative)

| Spectrum Type | Functional Group | Predicted Value | Expected Multiplicity/Intensity |

|---|---|---|---|

| ¹H NMR | Aromatic (Ar-H) | 7.0-7.5 ppm | Multiplets |

| ¹H NMR | Ethoxy (-OCH₂CH₃) | 4.1 ppm (q), 1.4 ppm (t) | Quartet, Triplet |

| ¹H NMR | Methylene (-CH₂CO) | 3.8 ppm | Singlet |

| ¹H NMR | Methyl (-COCH₃) | 2.2 ppm | Singlet |

| ¹H NMR | Mercapto (-SH) | 3.5 ppm | Singlet (broad) |

| ¹³C NMR | Carbonyl (C=O) | ~205 ppm | - |

| ¹³C NMR | Aromatic (Ar-C) | 115-155 ppm | - |

| IR | Carbonyl (C=O) Stretch | ~1715 cm⁻¹ | Strong |

| IR | Mercaptan (S-H) Stretch | ~2550 cm⁻¹ | Weak |

Applications of 1 2 Ethoxy 3 Mercaptophenyl Propan 2 One in Materials Science and Synthetic Chemistry

Utilization as a Synthetic Intermediate for Complex Organic Molecules

The strategic placement of reactive functional groups makes 1-(2-Ethoxy-3-mercaptophenyl)propan-2-one a key starting material for the synthesis of intricate molecular structures. The presence of the thiol (mercapto) group, the ketone, and the aromatic ring allows for a variety of chemical transformations, rendering it a versatile building block in organic synthesis.

Precursor for Advanced Heterocyclic Scaffolds

The dual reactivity of the mercapto and ketone groups in this compound makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. The nucleophilic character of the sulfur atom and the electrophilic nature of the ketone carbonyl facilitate cyclization reactions to form rings containing sulfur and other heteroatoms. These reactions are fundamental to the creation of thiophenes, thiazoles, and other sulfur-containing heterocycles, which are core structures in many pharmaceuticals and functional materials.

For instance, the reaction of similar mercapto-ketone compounds with appropriate reagents can lead to the formation of various heterocyclic systems. The general reactivity patterns suggest that this compound could undergo intramolecular cyclization or intermolecular condensation reactions to yield complex heterocyclic frameworks.

| Heterocyclic System | Potential Synthetic Route from Mercapto-Ketones |

| Thiophenes | Intramolecular cyclization or reaction with α-haloketones. |

| Thiazoles | Reaction with ammonia (B1221849) and an oxidizing agent. |

| Benzothiazines | Condensation with ortho-amino phenols or related derivatives. |

Building Block for Ligands and Catalysts

The sulfur atom in the mercapto group of this compound can act as a soft donor, making it an excellent coordinating atom for a variety of metal ions. This property allows for its use as a building block in the design and synthesis of ligands for catalysis and coordination chemistry. The ability to form stable complexes with transition metals is crucial for the development of new catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Furthermore, the propan-2-one side chain can be chemically modified to introduce additional donor atoms, leading to the formation of polydentate ligands. These multidentate ligands can form highly stable and specific complexes with metal ions, which is a key aspect in the design of efficient and selective catalysts.

Incorporation into Polymeric Systems and Specialty Materials

The reactivity of this compound also extends to the field of polymer chemistry, where it can be used as a monomer or a modifying agent to impart specific properties to polymeric materials.

Modification of Polymer Properties

Beyond its role as a monomer, this compound can be used to modify the properties of existing polymers. The mercapto group can be grafted onto polymer backbones through various chemical reactions. This post-polymerization modification can introduce new functionalities to the polymer, thereby altering its physical and chemical properties. For instance, the introduction of the sulfur-containing moiety can enhance the refractive index, thermal stability, or adhesion properties of the polymer.

| Polymer Property | Modification Strategy | Potential Outcome |

| Refractive Index | Incorporation of sulfur-containing units | Increased refractive index for optical applications. |

| Thermal Stability | Introduction of aromatic and sulfur groups | Enhanced resistance to thermal degradation. |

| Adhesion | Grafting of polar functional groups | Improved adhesion to metal and other substrates. |

Application in Coatings and Resins

The properties endowed by the incorporation of this compound into polymeric systems make it a candidate for applications in coatings and resins. Polymers with high refractive indices are valuable in the formulation of optical coatings and lenses. Enhanced thermal stability is a desirable characteristic for high-performance resins used in demanding environments. Furthermore, improved adhesion is critical for the formulation of durable coatings that protect surfaces from corrosion and wear. The versatile chemistry of this compound opens up possibilities for creating specialty polymers for a range of advanced material applications.

Structure Reactivity and Structure Property Relationships for 1 2 Ethoxy 3 Mercaptophenyl Propan 2 One Derivatives

Impact of Positional Isomerism on Chemical Behavior

Positional isomers are compounds that have the same molecular formula and the same functional groups but differ in the position of these functional groups on the carbon skeleton. unacademy.com In the case of 1-(2-ethoxy-3-mercaptophenyl)propan-2-one, positional isomerism can significantly influence the compound's chemical behavior due to changes in steric hindrance, electronic effects, and the potential for intramolecular interactions.

The relative positions of the ethoxy, mercapto, and propan-2-one groups on the phenyl ring can affect the acidity of the thiol proton, the nucleophilicity of the sulfur atom, and the reactivity of the ketone. For instance, an isomer where the mercapto group is para to the propan-2-one group might exhibit different electronic delocalization compared to the parent compound, thereby altering its reactivity in nucleophilic or electrophilic reactions. Similarly, the proximity of the ethoxy group to the mercapto group can influence the latter's properties through steric hindrance and electronic interactions.

| Isomer Name | Structure | Expected Impact on Chemical Behavior |

|---|---|---|

| This compound | Ethoxy and mercapto groups are ortho to each other. | Potential for intramolecular hydrogen bonding between the thiol hydrogen and the ethoxy oxygen, which could decrease the acidity of the thiol. Steric hindrance from the adjacent ethoxy group might slightly reduce the nucleophilicity of the sulfur. |

| 1-(4-Ethoxy-3-mercaptophenyl)propan-2-one | Ethoxy and mercapto groups are meta to each other. | The ethoxy group, being in the meta position relative to the mercapto group, would have a weaker electronic influence on the thiol. The propan-2-one group is para to the ethoxy group, which could influence its reactivity through resonance effects. |

| 1-(3-Ethoxy-4-mercaptophenyl)propan-2-one | Ethoxy and mercapto groups are para to each other. | The para positioning might lead to more significant electronic interactions between the ethoxy and mercapto groups, potentially influencing the electron density on the sulfur atom and thus its nucleophilicity. |

| 1-(2-Ethoxy-5-mercaptophenyl)propan-2-one | Mercapto group is para to the propan-2-one substituent. | The electron-withdrawing nature of the propan-2-one group in the para position could increase the acidity of the thiol group through resonance stabilization of the thiolate anion. |

Influence of Substituent Effects on Reactivity

The reactivity of the this compound core structure can be modulated by introducing various substituents onto the phenyl ring. These substituents can exert electronic effects (both inductive and resonance) and steric effects, which in turn alter the reactivity of the functional groups present.

Electron-donating groups (EDGs), such as alkyl or methoxy (B1213986) groups, increase the electron density on the aromatic ring. This can enhance the nucleophilicity of the mercapto group, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density on the ring. This would be expected to increase the acidity of the thiol proton, making it easier to deprotonate, and decrease the nucleophilicity of the sulfur atom. The reactivity of the ketone carbonyl group is also sensitive to these electronic effects; EWGs on the ring can make the carbonyl carbon more electrophilic.

| Substituent (at C5) | Nature of Substituent | Predicted Effect on Thiol Acidity | Predicted Effect on Sulfur Nucleophilicity | Predicted Effect on Carbonyl Electrophilicity |

|---|---|---|---|---|

| -NO2 | Strongly Electron-Withdrawing | Increase | Decrease | Increase |

| -CN | Moderately Electron-Withdrawing | Increase | Decrease | Increase |

| -Cl | Weakly Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Slight Increase | Slight Decrease | Slight Increase |

| -CH3 | Weakly Electron-Donating | Decrease | Increase | Decrease |

| -OCH3 | Strongly Electron-Donating (Resonance) | Decrease | Increase | Decrease |

Correlation of Molecular Structure with Material Properties

The molecular structure of this compound derivatives is also a key determinant of their bulk material properties. Properties such as melting point, boiling point, solubility, and optical characteristics are all influenced by factors like molecular weight, polarity, and the potential for intermolecular interactions.

For example, the presence of the polar carbonyl and potentially hydrogen-bonding thiol and ethoxy groups suggests that these molecules may exhibit moderate to strong intermolecular forces. libretexts.org This would likely result in relatively high melting and boiling points compared to non-polar analogues of similar molecular weight. The ability of the thiol group to participate in hydrogen bonding can significantly impact physical properties. libretexts.org

Furthermore, the aromatic ring system and the presence of heteroatoms with lone pairs of electrons (sulfur and oxygen) suggest that these compounds may possess interesting optical and electronic properties. The extent of π-conjugation in the molecule, which can be modified by adding substituents or extending the aromatic system, will influence its absorption and emission of light. Theoretical studies on similar mercaptophenyl derivatives have shown that the molecular structure can give rise to promising nonlinear optical properties. researchgate.netnih.gov

| Structural Feature | Influenced Material Property | Rationale |

|---|---|---|

| -SH (Thiol) Group | Boiling Point, Solubility in Polar Solvents | Capable of hydrogen bonding, leading to stronger intermolecular forces and increased polarity. |

| -C=O (Carbonyl) Group | Polarity, Dipole Moment | The carbonyl group introduces a significant dipole, affecting intermolecular dipole-dipole interactions. libretexts.org |

| Aromatic Ring | Thermal Stability, Optical Properties (UV-Vis Absorption) | The stable aromatic system contributes to thermal stability. The π-electron system is responsible for the absorption of ultraviolet and visible light. |

| Introduction of Extended Conjugation (e.g., a fused ring) | Color, Fluorescence | Extending the π-system can shift the absorption maximum to longer wavelengths (a bathochromic shift), potentially leading to color and fluorescence. |

| Presence of Heavy Atoms (e.g., Br, I substituents) | Density, Refractive Index | Heavier atoms increase the molecular weight and polarizability, which generally leads to higher density and refractive index. |

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Transformations

The presence of both a thioether (following potential S-alkylation of the mercapto group) and a ketone functional group makes 1-(2-Ethoxy-3-mercaptophenyl)propan-2-one a versatile substrate for a wide array of catalytic transformations. Future research is poised to explore new catalytic methods to functionalize this molecule, thereby creating a library of novel derivatives with potentially valuable properties.

Transition-metal-catalyzed cross-coupling reactions represent a significant avenue for exploration. thieme-connect.de The carbon-sulfur bond, a key structural motif in many pharmaceutical and material science compounds, can be a target for such transformations. researchgate.net Research into catalysts that can selectively activate the C–S bond in the presence of other functional groups would be highly valuable. For instance, developing catalytic systems, potentially using nickel or palladium, for the cross-coupling of the thiol group with various aryl or alkyl halides could yield a diverse range of thioether derivatives. thieme-connect.deresearchgate.net

Furthermore, the ketone moiety offers another site for catalytic modification. Deacylative transformations, driven by the aromatization of an in-situ formed intermediate, could offer a novel strategy to modify the propanone side chain. nih.gov Research in this area could lead to the development of methods for C-C bond activation and the synthesis of new pyrazole-containing analogues, which are of interest in medicinal chemistry. nih.gov Additionally, multicomponent reactions (MCRs) catalyzed by organocatalysts like proline could be designed to involve the ketone, an aldehyde, and another nucleophile, leading to the rapid construction of complex molecular scaffolds in a single step. mdpi.org

Table 1: Potential Catalytic Transformations for this compound

| Reaction Type | Functional Group Targeted | Potential Catalyst | Expected Outcome |

| Cross-Coupling | Mercapto Group | Palladium, Nickel | Formation of diverse thioethers |

| Deacylative Transformation | Ketone | Iridium/phosphine | Modification of the propanone side chain, synthesis of pyrazole (B372694) derivatives |

| Multicomponent Reaction | Ketone | Proline | Rapid synthesis of complex, polyfunctional molecules |

| Thiolation | Ketone (α-position) | Mechanochemical, Catalyst-free | Synthesis of α-amino α-thioketones (with amine and thiol) |

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways. Future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives.

One key area of focus will be the use of greener solvents and reaction conditions. For instance, developing synthetic routes that can be performed in water, a benign and abundant solvent, would be a significant advancement. chemistryviews.orgucl.ac.ukucl.ac.uk Visible-light-induced aerobic C-H oxidation reactions, which use air as the oxidant and can be performed at room temperature, offer a sustainable alternative to traditional oxidation methods for producing aromatic ketones. chemistryviews.org Applying such photocatalytic methods to precursors of the target compound could drastically reduce the environmental impact of its synthesis.

Another important trend is the utilization of biomass-derived feedstocks. ucl.ac.ukucl.ac.uk Research into converting biomass-derived furfural (B47365) derivatives into substituted aromatic compounds could provide a renewable starting point for the synthesis of the phenyl ring portion of the molecule. ucl.ac.ukucl.ac.uk This approach aligns with the broader goal of moving away from petrochemical-based feedstocks in the chemical industry.

Furthermore, mechanochemistry, which involves conducting reactions in the absence of bulk solvents using mechanical force (e.g., ball milling), is emerging as a powerful tool in green synthesis. nih.gov A one-pot, three-component mechanochemical synthesis of α,α-amino thioketones has been reported, suggesting that similar solvent-free methods could be developed for the synthesis and derivatization of this compound. nih.gov

Advanced Materials Development from the Compound

The unique combination of functional groups in this compound makes it an intriguing building block for the development of advanced functional materials. researchgate.netrsc.org The sulfur atom, in particular, can impart interesting electronic and coordination properties to materials.

Future research could explore the use of this compound as a precursor for the synthesis of novel polymers. The thiol group can participate in thiol-ene "click" chemistry, a highly efficient and versatile reaction for polymer synthesis and modification. This could lead to the creation of polymers with tailored properties, such as specific refractive indices, thermal stabilities, or surface functionalities.

The ability of the thiol group to coordinate with metal ions also opens up possibilities for the design of metal-organic frameworks (MOFs) or coordination polymers. These materials have applications in gas storage, catalysis, and sensing. By incorporating this compound as a ligand, it may be possible to create novel MOFs with unique porous structures and functionalities.

Moreover, the aromatic nature of the compound, combined with its functional groups, suggests potential applications in the field of organic electronics. Thiophene-containing organic semiconductors are well-established, and the thioether derivatives of this compound could be investigated for their charge-transport properties. Research in this area would involve synthesizing and characterizing the electronic properties of thin films and incorporating them into devices such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Integration with Flow Chemistry and Automation Technologies

The adoption of flow chemistry and automation is revolutionizing chemical synthesis, offering benefits such as improved safety, scalability, and efficiency. researchgate.netacs.orgresearchgate.netnih.gov Future research on this compound will likely leverage these technologies to streamline its synthesis and explore its reactivity.

Flow chemistry enables precise control over reaction parameters like temperature, pressure, and reaction time, which is particularly advantageous for reactions involving hazardous reagents or intermediates. researchgate.netrsc.org The synthesis of this compound and its derivatives could be translated from traditional batch processes to continuous flow systems, allowing for safer handling of reagents and potentially higher yields and purities. acs.orgnih.govresearchgate.net

Furthermore, the integration of automation with flow chemistry platforms allows for high-throughput experimentation and reaction optimization. researchgate.net Automated systems can rapidly screen a wide range of reaction conditions, catalysts, and substrates, accelerating the discovery of novel transformations and the optimization of synthetic routes. researchgate.netnih.gov This approach would be invaluable for exploring the catalytic transformations discussed in section 9.1 and for developing efficient and scalable syntheses. The data-rich environment of automated flow chemistry, when combined with machine learning algorithms, can further enhance the prediction of optimal reaction conditions and even aid in the discovery of new reactions. rsc.org

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-Ethoxy-3-mercaptophenyl)propan-2-one, and how can the thiol group be stabilized during synthesis?

- Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation or Friedel-Crafts acylation to introduce the ketone moiety. For example, analogous compounds like o-methoxyphenylacetone are synthesized via Claisen condensation of o-methoxyphenylacetic acid with methyl acetate under acidic conditions . To protect the thiol group from oxidation, acetylation (using acetic anhydride) or tritylation (triphenylmethyl chloride) can be employed. Post-synthesis, the protecting group is removed via hydrolysis (e.g., NaOH/EtOH). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect a singlet for the propan-2-one methyl group (δ ~2.1–2.3 ppm). The ethoxy group shows a quartet for -OCH₂CH₃ (δ ~1.3–1.5 ppm for CH₃ and δ ~3.4–3.7 ppm for OCH₂). The mercapto (-SH) proton appears as a broad peak (δ ~1.5–2.5 ppm), but it may be absent due to exchange broadening.

- ¹³C NMR : The ketone carbonyl resonates at δ ~205–210 ppm. Aromatic carbons adjacent to the ethoxy and thiol groups show deshielding (δ ~150–160 ppm) .

- IR : Strong C=O stretch at ~1700–1750 cm⁻¹ and S-H stretch at ~2550–2600 cm⁻¹ (if unoxidized) .

- Mass Spectrometry : Look for molecular ion [M]⁺ and fragments due to cleavage of the ethoxy (loss of C₂H₅O·) or thiol (loss of HS·) groups .

Q. How can researchers confirm the crystal structure of this compound, and what challenges arise due to its functional groups?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL is the gold standard for structural confirmation . Challenges include:

- Thiol oxidation : Crystallize under inert conditions (argon glovebox) to prevent disulfide formation.

- Hydrogen bonding : The thiol and ethoxy groups may form intermolecular H-bonds, complicating unit cell packing. Use low-temperature data collection (e.g., 100 K) to minimize disorder .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up multi-step syntheses of this compound?

- Methodological Answer :

- Protection-Deprotection Strategy : Use acetyl protection for the thiol group during ketone formation to prevent side reactions (e.g., Michael addition). Deprotect with NH₃/MeOH post-synthesis .

- Solvent Optimization : Replace ethanol with THF or DMF to enhance solubility of intermediates. For example, Claisen condensations in THF show higher yields (~75%) compared to ethanol (~60%) .

- Catalysis : Employ Lewis acids like AlCl₃ or BF₃·Et₂O to accelerate acylation steps. Monitor reaction progress via TLC (silica GF₂₅₄, hexane:ethyl acetate 4:1) .

Q. How should researchers resolve contradictions between experimental NMR data and computational (DFT) predictions for this compound?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to assess rotational barriers (e.g., ethoxy group rotation). DFT calculations (B3LYP/6-311+G(d,p)) may underestimate shielding effects; apply Grimme’s D3 dispersion correction for accuracy .

- Solvent Modeling : Include solvent (e.g., CDCl₃) explicitly in DFT calculations using the SMD model. Discrepancies in aromatic proton shifts often arise from π-stacking interactions not modeled in vacuo .

Q. What degradation pathways are critical to monitor for this compound under ambient storage conditions?

- Methodological Answer :

- Thiol Oxidation : Use HPLC-MS to detect disulfide dimers ([M−2H]⁺). Store samples under argon at −20°C with desiccants (silica gel).

- Ketone Reduction : Trace moisture may reduce the ketone to a secondary alcohol. Monitor via IR (loss of C=O peak) and ¹H NMR (new CH-OH signal at δ ~1.8 ppm) .

Q. How can computational chemistry guide the design of derivatives with enhanced stability or reactivity?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 16, M06-2X/def2-TZVP) to predict nucleophilic (thiol) and electrophilic (ketone) sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility. For example, ethoxy groups increase hydrophobicity, requiring co-solvents like DMSO-water mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.